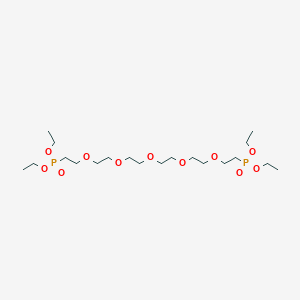

PEG5-bis-(ethyl phosphonate)

Descripción general

Descripción

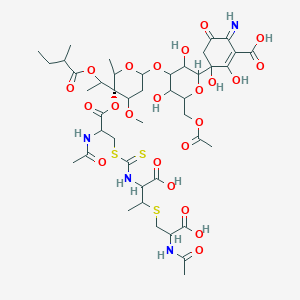

PEG5-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . It can be used in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .

Molecular Structure Analysis

The molecular formula of PEG5-bis-(ethyl phosphonate) is C20H44O11P2 . It contains 76 bonds in total, including 32 non-H bonds, 2 multiple bonds, 26 rotatable bonds, 2 double bonds, 5 aliphatic ethers, and 2 phosphonates .Physical and Chemical Properties Analysis

The molecular weight of PEG5-bis-(ethyl phosphonate) is 522.5 g/mol . The exact mass is 522.24 . The compound has a complexity of 458 and a topological polar surface area of 117 Ų .Aplicaciones Científicas De Investigación

1. Synthesis and Chemical Modification

PEG5-bis-(ethyl phosphonate) and related phosphonated poly(ethylene glycol) (PEG) compounds have been utilized in various synthesis procedures. For instance, bis[(dimethoxyphosphoryl)methyl)]amino- and bis(phosphonomethyl)amino-terminated samples of PEG have been prepared via adaptations of the Moedritzer–Irani and Kabachnik–Fields procedures, offering alternative routes for chemical modification of PEG (Turrin, Hameau, & Caminade, 2012).

2. Nanoparticle Modification and Phototherapy Studies

Phosphonate ligands have been effectively used for modifying the surface of nanoparticles, especially in the design of hybrid materials for biomedical applications. PEGylated bisphosphonates have been instrumental in designing novel classes of hybrid nanomaterials, which have potential applications in phototherapy studies, particularly for cancer treatment (Monteil et al., 2018).

3. Bone Imaging and Therapy

Phosphonated compounds, including PEG5-bis-(ethyl phosphonate) derivatives, have shown high binding affinity towards bone minerals, making them suitable for bone imaging and therapy. For example, monophosphonated carbon dots have been developed for bone microcrack imaging, demonstrating potential applications in bone-related therapies and diagnostics (Ostadhossein et al., 2018).

4. Bone Targeting in Drug Delivery Systems

Bisphosphonate compounds are widely used for treating bone disorders due to their high affinity to bone minerals. PEG5-bis-(ethyl phosphonate) derivatives have been engineered into biodegradable nanoparticles for bone-targeted drug delivery systems. These nanoparticles can be used for diagnostic and therapeutic purposes in various bone disorders (Rudnick-Glick et al., 2015).

5. Surface Modification for Biomedical Applications

PEGylated phosphonate derivatives have been synthesized for the surface modification of gold nanoparticles, facilitating their use in targeted drug delivery applications. The bisphosphonate function in PEG molecules allows for targeting hydroxyapatite-rich tissues like bone, enhancing the efficacy of nanoparticle-based therapies (Zayed & Tessmar, 2012).

Mecanismo De Acción

Target of Action

PEG5-bis-(ethyl phosphonate) is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of various proteins .

Mode of Action

The mode of action of PEG5-bis-(ethyl phosphonate) involves the formation of PROTACs, which contain two different ligands connected by a linker . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . The compound exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The biochemical pathways affected by PEG5-bis-(ethyl phosphonate) are those involved in the ubiquitin-proteasome system . This system plays a key role in the degradation of proteins, thereby regulating various cellular processes .

Pharmacokinetics

This could potentially improve the bioavailability and stability of active compounds .

Result of Action

The result of the action of PEG5-bis-(ethyl phosphonate) is the selective degradation of target proteins . This can lead to changes in cellular processes regulated by these proteins .

Action Environment

The action of PEG5-bis-(ethyl phosphonate) can be influenced by various environmental factors. For instance, the compound’s solubility can affect its action, efficacy, and stability

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

The role of PEG5-bis-(ethyl phosphonate) in biochemical reactions is primarily as a linker in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PEG5-bis-(ethyl phosphonate) serves as this linker, connecting the two ligands and enabling the degradation of the target protein .

Cellular Effects

As a component of PROTACs, PEG5-bis-(ethyl phosphonate) influences cell function by enabling the selective degradation of target proteins . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of PEG5-bis-(ethyl phosphonate) involves its role in the formation of PROTACs . By linking the ligand for an E3 ubiquitin ligase to a ligand for the target protein, PEG5-bis-(ethyl phosphonate) enables the PROTAC to bring the target protein in proximity to the E3 ligase . This facilitates the ubiquitination and subsequent degradation of the target protein .

Temporal Effects in Laboratory Settings

As a component of PROTACs, its effects would likely be tied to the stability and degradation of the PROTACs it helps form .

Propiedades

IUPAC Name |

1-[2-(2-diethoxyphosphorylethoxy)ethoxy]-2-[2-[2-(2-diethoxyphosphorylethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H44O11P2/c1-5-28-32(21,29-6-2)19-17-26-15-13-24-11-9-23-10-12-25-14-16-27-18-20-33(22,30-7-3)31-8-4/h5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAJCGHAUFHRSDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CCOCCOCCOCCOCCOCCP(=O)(OCC)OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H44O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

522.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

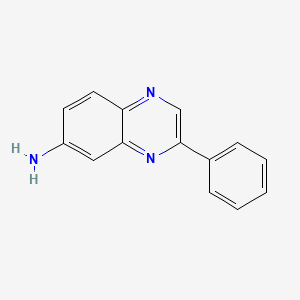

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid](/img/structure/B609828.png)